![molecular formula C15H13F2NO2 B4846216 2,5-difluoro-N-(2-methoxy-5-methylphenyl)benzamide](/img/structure/B4846216.png)
2,5-difluoro-N-(2-methoxy-5-methylphenyl)benzamide
Overview
Description
The compound “2,5-difluoro-N-(2-methoxy-5-methylphenyl)benzamide” is a complex organic molecule. It likely contains a benzamide group, which is a common feature in many bioactive compounds .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through nucleophilic and amidation reactions .Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry . Density Functional Theory (DFT) can also be used to calculate the molecular structure .Scientific Research Applications
Glycogen Phosphorylase Inhibition
The compound is known as a Glycogen Phosphorylase Inhibitor . Glycogen phosphorylase is an enzyme that plays a crucial role in glycogenolysis, the process of breaking down glycogen into glucose-1-phosphate. This compound has been used to study glycogen utilization in various cells, including human liver HepG2 cells, retinal explants, and human T lymphocyte Kit 225 cells .
Drug Synthesis
This compound is used in the synthesis of Pantoprazole , a drug used for treating gastroesophageal reflux disease and gastrointestinal disorders . An improved, convergent, and industrially useful process suitable for large-scale production of this compound has been described .
Computer-Aided Molecular Design
The compound, referred to as “CCG-298035”, is used in Computer-Aided Molecular Design (CAMD) . CAMD is a field that uses computational tools to design and discover new materials or molecules with desirable properties.
Quantum Technologies
The compound, referred to as “CCG-298035”, is also used in the rapidly growing domain of Quantum Technologies . This field aims to harness the strangest aspects of quantum mechanics to build a new generation of quantum devices for fundamental research and beyond .
Biophysical Experiments
The compound, referred to as “CCG-298035”, is used in Biophysical Experiments . These experiments reveal that CCG trinucleotide repeats provide favorable binding sites for this compound .
Divalent Metal Ion Interactions
The compound, referred to as “CCG-298035”, is also involved in Divalent Metal Ion Interactions . These interactions play a crucial role in the stabilization of CCG trinucleotide repeats .
properties
IUPAC Name |
2,5-difluoro-N-(2-methoxy-5-methylphenyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO2/c1-9-3-6-14(20-2)13(7-9)18-15(19)11-8-10(16)4-5-12(11)17/h3-8H,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTQNYKQMQHCZDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=C(C=CC(=C2)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-difluoro-N-(2-methoxy-5-methylphenyl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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